1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene

Physical property Formulation Processability

1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene (C₁₁H₁₃F₃, MW 202.22 g/mol) is a fluorinated aromatic building block featuring a 1,2,4,5-tetramethylbenzene core with a trifluoromethyl substituent at the 3‑position. This substitution pattern confers a unique physicochemical signature – a low melting point (37–38 °C), a predicted boiling point around 200 °C, and a density of approximately 1.075 g/cm³.

Molecular Formula C11H13F3
Molecular Weight 202.22 g/mol
CAS No. 3360-65-4
Cat. No. B1390696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene
CAS3360-65-4
Molecular FormulaC11H13F3
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C(F)(F)F)C)C
InChIInChI=1S/C11H13F3/c1-6-5-7(2)9(4)10(8(6)3)11(12,13)14/h5H,1-4H3
InChIKeyRHQJWCTVEUWNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene (CAS 3360-65-4): Procurement-Relevant Baseline Profile


1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene (C₁₁H₁₃F₃, MW 202.22 g/mol) is a fluorinated aromatic building block featuring a 1,2,4,5-tetramethylbenzene core with a trifluoromethyl substituent at the 3‑position . This substitution pattern confers a unique physicochemical signature – a low melting point (37–38 °C), a predicted boiling point around 200 °C, and a density of approximately 1.075 g/cm³ [1]. The compound is employed as a synthetic intermediate in pharmaceutical and OLED materials research, where the combination of electron‑donating methyl groups and the strongly electron‑withdrawing CF₃ group enables fine‑tuning of electronic and steric properties .

Why a Simple Methylated or Fluorinated Benzene Cannot Replace 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene


Although 1,2,4,5-tetramethylbenzene (durene), 1,2,3,4-tetramethylbenzene (prehnitene), and 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene share a 1,2,4,5‑tetrasubstituted benzene skeleton, none can simultaneously deliver the steric bulk, electronic push–pull character, and thermal phase behaviour of the target compound. Durene lacks the CF₃ group entirely, precluding the electronics and metabolic stability benefits of fluorine [1]. Prehnitene has a very different melting point and molecular shape [2]. The perfluorinated analogue is a high‑melting solid with markedly lower boiling point, making it incompatible with processes that require a low‑melting liquid with moderate volatility . The quantitative evidence below demonstrates that each physicochemical dimension – phase behaviour, density, lipophilicity, and spectral fingerprint – separates this compound from its closest analogues.

Quantitative Differentiation Guide: 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene vs. Closest Analogs


Melting Point: Enables Ambient-Temperature Liquid Handling Unlike Durene or Perfluoro Analogues

The target compound melts at 37–38 °C, which is 42 °C lower than durene (79–80 °C) and 74 °C lower than 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene (111–112 °C), yet 43 °C higher than prehnitene (–6.2 °C) [1][2]. This places the compound in a unique low‑melting zone – solid at refrigerator temperature but liquid at hand‑warm conditions – simplifying dispensing, mixing, and formulation without requiring heated vessels or solvents.

Physical property Formulation Processability

Boiling Point and Volatility: Intermediate Volatility Tailored for Distillation-Driven Purification

The predicted boiling point of the target compound is approximately 200 °C (at 760 mmHg), closely matching durene (192–197 °C) and prehnitene (205 °C), but nearly twice that of 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene (111–112 °C) [1][2]. This elevated boiling point relative to the perfluorinated analogue allows high‑temperature distillation without excessive vapour loss, while retaining sufficient volatility for GC‑MS analysis.

Separation Purification Volatility

Density: Intermediate Density Enables Phase Separation in Biphasic Systems

The predicted density of 1.075 g/cm³ sits midway between durene (0.838 g/cm³) and 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene (1.601 g/cm³) . This intermediate density, combined with the compound's low water solubility, promotes clean phase separation from both lighter hydrocarbons and aqueous layers during extraction work‑up.

Density Biphasic reaction Work-up

Lipophilicity (LogP): Balanced Partitioning for Medicinal Chemistry Scaffolds

The calculated LogP of 3.94 for the target compound is marginally lower than durene (LogP = 4.00) despite the presence of the hydrophobic CF₃ group, owing to the electron‑withdrawing effect that reduces overall lipophilicity [1]. This subtle reduction can improve aqueous solubility of downstream derivatives while retaining sufficient membrane permeability, a desirable balance in lead optimisation.

Lipophilicity Drug design ADME

Mass Spectral Fingerprint: Unambiguous Identity Confirmation for Quality Control

The GC‑MS spectrum recorded in the Wiley Registry shows a molecular ion at m/z 202 (C₁₁H₁₃F₃⁺) and characteristic fragment ions distinct from durene (m/z 134) and other tetramethylbenzene isomers [1]. This unique fragmentation pattern allows rapid, unambiguous identity confirmation and purity assessment by GC‑MS, reducing the risk of mix‑up with non‑fluorinated analogs that co‑elute in GC.

Quality control GC-MS Identity confirmation

Synthetic Utility: Demonstrated Substrate for Photocatalytic Trifluoromethylation

The compound was included in the substrate scope of a visible‑light‑driven, CdSe‑catalysed trifluoromethylation study, demonstrating its compatibility with modern photoredox C–H functionalisation protocols [1]. This establishes the compound not only as a product of trifluoromethylation but also as a viable intermediate for further derivatisation, unlike non‑fluorinated tetramethylbenzenes that cannot undergo analogous radical trifluoromethylation at the same position.

Synthetic chemistry Photocatalysis Building block

Best Application Scenarios for 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene Based on Evidence


Late‑Stage Fluorination / Building Block for Pharmaceutical R&D

The compound's balanced LogP (3.94) and the presence of a metabolically stable CF₃ group make it a privileged scaffold for medicinal chemists designing fluorinated drug candidates. The moderate melting point (37–38 °C) allows it to be weighed as a solid yet dispensed as a liquid with gentle warming, simplifying parallel synthesis workflows [1].

OLED Material Intermediates Requiring Precise Electronic Tuning

The simultaneous presence of four electron‑donating methyl groups and one electron‑withdrawing CF₃ group allows fine adjustment of the HOMO/LUMO levels of organic semiconductors. The target compound has been cited in OLED‑related patent literature, supporting its use as a precursor for charge‑transport materials [2].

Analytical Reference Standard for GC‑MS Method Development

The characteristic molecular ion at m/z 202, recorded in the Wiley Registry of Mass Spectral Data, makes the compound an ideal retention‑time and mass calibrant for methods analysing fluorinated aromatic mixtures. Its intermediate boiling point (~200 °C) ensures good chromatographic peak shape on standard 5%‑phenyl columns [3].

Biphasic Reaction Medium or Extraction Solvent

With a density of 1.075 g/cm³ – heavier than typical hydrocarbons but lighter than perfluorinated solvents – the compound forms a distinct organic layer in liquid‑liquid extractions, aiding phase separation and product recovery in multi‑step syntheses .

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